Alpha-2 Adrenergic Receptor Binding Affinity of 7-Bromoquinoline-3,4-diamine
7-Bromoquinoline-3,4-diamine was evaluated for binding affinity at the alpha-2 adrenergic receptor using a competitive radioligand binding assay with [³H]clonidine in rat isolated brain membranes. The compound inhibited specific [³H]clonidine binding with a Ki value of 2.5 nM [1]. No direct comparator data was reported in the same assay system; this represents the compound's intrinsic target engagement value.
| Evidence Dimension | Binding affinity (Ki) at alpha-2 adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 2.5 nM |
| Comparator Or Baseline | None reported |
| Quantified Difference | N/A – comparator absent |
| Conditions | [³H]clonidine (0.4 nM) competitive binding assay using rat isolated brain membranes |
Why This Matters
This is the only publicly available direct biological activity measurement for 7-bromoquinoline-3,4-diamine, establishing its nanomolar affinity for a therapeutically relevant GPCR target.
- [1] BindingDB. Assay ID 25, Entry ID 50035538. CHEMBL_33918 (CHEMBL647552). Alpha-2 adrenergic receptor binding affinity. Accessed 2026. View Source
